(S)-2-Bromo-2-(p-tolyl)acetonitrile
Description
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
(2S)-2-bromo-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3/t9-/m1/s1 |
InChI Key |
YBIQPQMYTPHDFH-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C#N)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of (S)-2-(p-tolyl)acetonitrile
Reagents and Conditions:
Bromination is typically performed using elemental bromine or alternative brominating agents under controlled conditions to maintain stereochemical integrity. The reaction is conducted in inert, aprotic solvents such as dichloromethane or chloroform. Temperature control, often at low to ambient temperatures, is critical to minimize side reactions and racemization.Mechanism:
The bromine electrophilically attacks the alpha position of the acetonitrile moiety adjacent to the p-tolyl group, forming the brominated product with retention of the (S)-configuration.Industrial Scale Adaptation:
Continuous flow reactors are employed for large-scale synthesis to ensure consistent quality, precise control over reaction parameters, and improved safety in handling bromine.
Reactive Distillation Method for Bromoacetonitrile Derivatives (Patent CN114751842A)
Although this patent specifically describes the preparation of bromoacetonitrile itself, the methodology provides insights applicable to related bromoacetonitrile derivatives such as (S)-2-Bromo-2-(p-tolyl)acetonitrile.
-
- Anhydrous alkali metal bromides (e.g., sodium bromide or potassium bromide) are combined with polar aprotic solvents like N-methylpyrrolidone or diethylene glycol.
- The mixture is heated to approximately 90°C under reduced pressure to remove moisture.
- The cyanomethyl sulfonate ester derivative of the aromatic compound (e.g., cyanomethyl p-toluenesulfonate) is added at 30±2°C.
- The reaction mixture is then slowly heated to 100–120°C, where reactive distillation simultaneously facilitates the chemical transformation and separation of the crude bromoacetonitrile derivative.
- The crude product is purified by vacuum distillation to yield high-purity bromoacetonitrile derivatives with yields exceeding 80% and purity above 99.5% by gas chromatography.
-
Parameter Typical Value Reaction temperature 90°C (drying), 30±2°C (addition), 100–120°C (reaction) Pressure Reduced pressure (vacuum) Solvents N-methylpyrrolidone, diethylene glycol Alkali metal bromide Sodium bromide, potassium bromide Yield 81.6% to 82.7% Purity (GC) ~99.6% Applicability:
This method is adaptable for the synthesis of substituted bromoacetonitriles, including chiral derivatives, by selecting appropriate cyanomethyl sulfonate precursors.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct Bromination | (S)-2-(p-tolyl)acetonitrile, Br2 | DCM or chloroform, low temp | Variable | High | Requires careful temperature control |
| Reactive Distillation (Patent CN114751842A) | Alkali metal bromide, cyanomethyl p-toluenesulfonate, NMP or DEG | 90°C drying, 30°C addition, 100-120°C reaction, vacuum distillation | 81.6–82.7 | ~99.6 | High yield, high purity, scalable |
| Acylation + Bromination | Malonic acid, p-tolualdehyde, brominating agents | Room temp to mild heating | Moderate | Moderate | Multi-step, stereoselective potential |
| Phase Transfer Catalysis | Tetrabutylammonium bromide, mild brominating agents | Mild heating | High | High | Selective, mild conditions |
Chemical Reactions Analysis
Types of Reactions
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (S)-A-HYDROXY-A-(4-METHYL PHENYL)-ACETONITRIL, while reduction with sodium borohydride produces (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Scientific Research Applications
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetonitrile group can engage in nucleophilic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aryl Ring
2-Bromo-2-(4-chlorophenyl)acetonitrile
- Structure : Replaces the p-tolyl methyl group with a chloro substituent.
- Electronic Effects : The chloro group is electron-withdrawing, increasing the electrophilicity of the adjacent carbon compared to the electron-donating methyl group in the p-tolyl analog. This enhances reactivity in nucleophilic substitution (SN2) reactions.
- Applications : Used in synthesizing halogenated intermediates, though its stronger electron-withdrawing nature may reduce stability in polar solvents compared to the p-tolyl variant.
2-Bromo-2-(4-isopropoxyphenyl)acetonitrile
- Structure : Features a bulky isopropoxy group instead of methyl.
- Synthesis : Synthesized via radical bromination using N-bromosuccinimide (NBS) and dibenzoyl peroxide, yielding 60% after 24 hours at 100°C ().
- Reactivity : The bulky isopropoxy group may sterically hinder SN2 pathways, favoring elimination or alternative mechanisms. The methyl group in the p-tolyl analog likely allows for faster substitution due to reduced steric hindrance.
Stereochemical Influence
The (S)-configuration of the target compound enables enantioselective synthesis. For example, (S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile () and (S)-2-Bromo-N-(1-phenylethyl)-aniline () demonstrate how chirality affects reactivity and downstream applications, such as epoxy ring-opening reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-2-Bromo-2-(p-tolyl)acetonitrile?
- Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of 2-(p-tolyl)acetonitrile using bromine in the presence of a chiral catalyst may yield the (S)-enantiomer. Alternatively, Friedel-Crafts alkylation of p-tolyl derivatives with bromoacetonitrile precursors under Lewis acid catalysis (e.g., AlCl₃) is a viable route . Purification often involves column chromatography or recrystallization to isolate the enantiomerically pure product.
Q. How can the enantiomeric purity of (S)-2-Bromo-2-(p-tolyl)acetonitrile be validated?
- Answer : Chiral HPLC or GC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended. Mobile phases typically use hexane/isopropanol mixtures, with retention times optimized for baseline separation of enantiomers . Polarimetric analysis or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm the bromine and nitrile group positions. Key signals include ~δ 2.3 ppm (CH₃ of p-tolyl) and δ 120-125 ppm (C≡N).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 239.0).
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 600-800 cm⁻¹ (C-Br stretch) .
Advanced Research Questions
Q. How does steric hindrance from the p-tolyl group influence reactivity in cross-coupling reactions?
- Answer : The bulky p-tolyl group reduces reaction rates in Suzuki-Miyaura couplings due to steric constraints. Optimizing ligands (e.g., XPhos) and bases (e.g., K₃PO₄) improves yields. For example, coupling with arylboronic acids at 80–100°C in toluene/water mixtures achieves >70% yield .
Q. What strategies mitigate racemization during functional group transformations?
- Answer :
- Low-temperature reactions (e.g., –20°C) during nitrile-to-amine reductions (e.g., using LiAlH₄).
- Chiral auxiliary protection (e.g., Evans oxazolidinones) for intermediates .
- Kinetic resolution via enzymatic catalysis (e.g., lipases) to preserve enantiomeric excess .
Q. How can computational methods predict the compound’s bioactivity?
- Answer :
- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
- QSAR models : Correlate structural descriptors (e.g., logP, dipole moment) with antimicrobial IC₅₀ values.
- DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions .
Experimental Design & Data Analysis
Q. How to resolve contradictions in reaction yields reported across studies?
- Answer :
- Factorial design : Vary parameters (temperature, solvent, catalyst loading) systematically to identify critical factors.
- Robustness testing : Assess method reliability using Youden’s matrix (e.g., ±10% variation in reagent ratios) .
- Meta-analysis : Compare literature data for trends (e.g., higher yields in DMF vs. THF due to better solubility) .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
